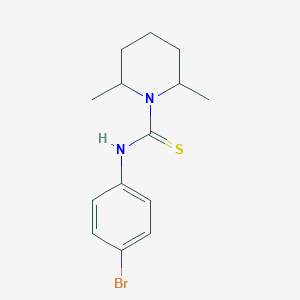![molecular formula C24H25N3O3S B4283172 N-{[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]methyl}-8-quinolinesulfonamide](/img/structure/B4283172.png)
N-{[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]methyl}-8-quinolinesulfonamide
Descripción general
Descripción
N-{[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]methyl}-8-quinolinesulfonamide, also known as BQS, is a small molecule inhibitor that has been extensively studied for its potential use in various fields of scientific research. BQS is a potent and selective inhibitor of protein kinase B (PKB), which is a key regulator of cell survival, proliferation, and metabolism.
Mecanismo De Acción
N-{[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]methyl}-8-quinolinesulfonamide is a potent and selective inhibitor of PKB, also known as Akt. PKB is a serine/threonine kinase that plays a key role in cell survival, proliferation, and metabolism. PKB is activated by phosphorylation at two sites, Thr308 and Ser473, by upstream kinases. This compound inhibits PKB by binding to the ATP-binding site of the kinase domain, preventing the phosphorylation of its downstream targets.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. This compound inhibits the phosphorylation of several downstream targets of PKB, including glycogen synthase kinase 3 (GSK3), forkhead box O (FOXO), and mammalian target of rapamycin (mTOR). This compound also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In animal models, this compound has been shown to improve glucose tolerance and insulin sensitivity, and to reduce body weight and adiposity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]methyl}-8-quinolinesulfonamide has several advantages for lab experiments, including its potency and selectivity for PKB, its well-established synthesis method, and its availability from commercial sources. However, this compound has some limitations, including its low solubility in aqueous solutions, its potential for off-target effects, and its toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of N-{[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]methyl}-8-quinolinesulfonamide. One direction is the development of more potent and selective inhibitors of PKB, with improved solubility and pharmacokinetic properties. Another direction is the investigation of the role of PKB in other diseases, such as neurodegenerative disorders and inflammatory diseases. Finally, the combination of this compound with other drugs or therapies, such as chemotherapy or immunotherapy, could enhance its efficacy and reduce its toxicity in cancer treatment.
Aplicaciones Científicas De Investigación
N-{[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]methyl}-8-quinolinesulfonamide has been extensively studied for its potential use in cancer research, as PKB is a key regulator of cell survival and proliferation, and its overexpression has been linked to various types of cancer. This compound has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been studied for its potential use in metabolic research, as PKB is a key regulator of glucose metabolism and insulin signaling. This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Propiedades
IUPAC Name |
N-[[1-(1-benzofuran-2-ylmethyl)piperidin-3-yl]methyl]quinoline-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c28-31(29,23-11-3-8-19-9-4-12-25-24(19)23)26-15-18-6-5-13-27(16-18)17-21-14-20-7-1-2-10-22(20)30-21/h1-4,7-12,14,18,26H,5-6,13,15-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEUCVZIMKQFMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC3=CC=CC=C3O2)CNS(=O)(=O)C4=CC=CC5=C4N=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(4-fluorophenyl)urea](/img/structure/B4283100.png)
![4-ethyl-3-[(3-methylbenzyl)thio]-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B4283101.png)



![N'-[(5-ethyl-2-thienyl)methylene]-1-(methylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B4283123.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-1-(methylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B4283131.png)
![N-(4-fluorophenyl)-2-({5-[1-(phenylsulfonyl)-3-piperidinyl]-4-propyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4283156.png)
![1-(4-tert-butylbenzyl)-4-[(4-butylphenyl)sulfonyl]piperazine](/img/structure/B4283164.png)
![N'-[1-(3-bromophenyl)ethylidene]-2-(3-pyridinyl)-4-quinolinecarbohydrazide](/img/structure/B4283168.png)
![1-[(4-bromophenyl)sulfonyl]-4-(4-tert-butylbenzyl)piperazine](/img/structure/B4283173.png)
![1-(4-tert-butylbenzyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine](/img/structure/B4283181.png)
![1-(4-tert-butylbenzyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4283183.png)
![1-(4-tert-butylbenzyl)-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B4283190.png)
